MrgprX2 antagonist-1

Catalog No.
S11225520
CAS No.
M.F
C15H15F5N4O2S
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MrgprX2 antagonist-1

Product Name

MrgprX2 antagonist-1

IUPAC Name

3-[5-[(3,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea

Molecular Formula

C15H15F5N4O2S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C15H15F5N4O2S/c1-2-24(7-11(25)15(18,19)20)14(26)21-13-23-22-12(27-13)5-8-3-9(16)6-10(17)4-8/h3-4,6,11,25H,2,5,7H2,1H3,(H,21,23,26)/t11-/m1/s1

InChI Key

QJCRGWUNWPWJCQ-LLVKDONJSA-N

Canonical SMILES

CCN(CC(C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F

Isomeric SMILES

CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F

MrgprX2 antagonist-1 is a novel small molecule designed to inhibit the Mas-related G protein-coupled receptor X2 (MRGPRX2), which plays a significant role in mast cell activation associated with allergic reactions and inflammation. MRGPRX2 is an important receptor in the non-IgE-mediated pathway of mast cell activation, making it a potential target for therapeutic interventions in allergic conditions. The compound has been shown to effectively block both early and late phases of mast cell activation, which are critical in the context of allergic responses and inflammatory conditions .

The chemical interactions involving MrgprX2 antagonist-1 primarily focus on its binding affinity to MRGPRX2 and subsequent inhibition of receptor signaling pathways. The antagonist competes with natural ligands for binding to the receptor, thereby preventing the activation of downstream signaling cascades such as phospholipase C-γ, extracellular signal-regulated protein kinase 1/2, and Akt. These pathways are crucial for mast cell degranulation and the release of inflammatory mediators like histamine and cytokines .

MrgprX2 antagonist-1 exhibits significant biological activity by inhibiting MRGPRX2-mediated mast cell activation. In vitro studies have demonstrated that this compound can reduce the release of β-hexosaminidase, calcium flux, and chemokine synthesis in human mast cell lines. In vivo experiments using murine models have shown that administration of MrgprX2 antagonist-1 effectively mitigates acute allergic reactions and systemic anaphylaxis, suggesting its potential as a therapeutic agent for treating MRGPRX2-mediated allergic disorders .

The synthesis of MrgprX2 antagonist-1 involves a multi-step chemical process that typically includes:

  • Design: Utilizing computational methods to identify potential small molecule candidates based on structural biology insights.
  • Synthesis: Employing organic synthesis techniques to construct the chemical structure of the antagonist.
  • Characterization: Utilizing techniques such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance to confirm the identity and purity of the synthesized compound .

MrgprX2 antagonist-1 has promising applications in treating various allergic conditions and inflammatory diseases. Its ability to inhibit mast cell activation positions it as a potential therapeutic candidate for:

  • Allergic rhinitis
  • Asthma
  • Atopic dermatitis
  • Chronic spontaneous urticaria

Research indicates that targeting MRGPRX2 may provide a novel approach to managing these conditions by reducing reliance on traditional antihistamines and corticosteroids .

Interaction studies have focused on understanding how MrgprX2 antagonist-1 affects MRGPRX2-mediated signaling pathways. These studies reveal that the compound not only inhibits receptor activation but also alters downstream signaling dynamics, affecting cytokine production and mast cell degranulation processes. Functional assays conducted in human mast cell lines have demonstrated significant reductions in inflammatory mediator release upon treatment with MrgprX2 antagonist-1 .

Several compounds share similar mechanisms or target MRGPRX2 but differ in their chemical structure or specific pharmacological profiles. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
GE1111MRGPRX2 antagonistEffective in reducing inflammatory cytokines in atopic dermatitis models .
C48/80MRGPRX2 agonistInduces mast cell degranulation; used as a positive control in studies .
MorphineMRGPRX2 agonistKnown for inducing pseudo-allergic reactions via MRGPRX2 activation .
Rosmarinic acidNatural product with anti-inflammatory propertiesInhibits MRGPRX2 activity, showing protective effects against allergic reactions .

MrgprX2 antagonist-1 is unique due to its specific design as a selective antagonist with high binding affinity for MRGPRX2, which allows it to effectively block both early and late phases of mast cell activation without the side effects commonly associated with some agonists or broader-spectrum anti-inflammatory agents.

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

410.08358772 g/mol

Monoisotopic Mass

410.08358772 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-08

Explore Compound Types